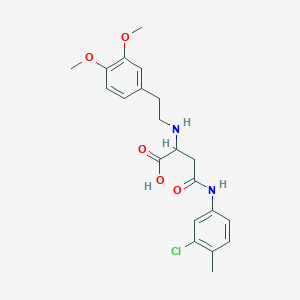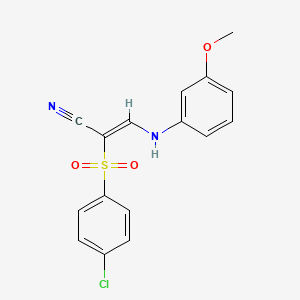![molecular formula C15H15NO5 B2368280 5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 97545-50-1](/img/structure/B2368280.png)
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the CAS number 97545-50-1 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C15H15NO5 . The molecular weight is 289.2833 . More detailed structural analysis or information about its 3D structure is not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in various chemical synthesis processes. For instance, it is used in the facile synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are precursors for the preparation of 2-cyano-4-quinolinones (Jeon & Kim, 2000). Another study discusses its reaction with m-chloroperbenzoic acid, leading to the formation of methyleneketene and other compounds (Brown, Eastwood, & McMullen, 1976).
Crystallography and Molecular Structure
The compound also plays a significant role in crystallography and molecular structure studies. Research on its derivatives, such as 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, has provided insights into molecular arrangements and hydrogen bonding patterns (Low et al., 2002).
Pharmaceutical Research
In the field of pharmaceutical research, derivatives of this compound are explored for their potential as drug precursors. For example, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, useful as drug precursors, are synthesized from a similar compound, 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (Dotsenko et al., 2019).
Supramolecular Chemistry
The compound is significant in supramolecular chemistry, where its derivatives are studied for their structural properties and interactions. This includes research on boron difluoride complexes of carbamoyl Meldrum's acids, where derivatives of this compound react with BF3·Et2O under mild conditions, leading to stable complexes (Pawelska, Ponikiewski, & Makowiec, 2012).
Electrochemical Studies
Electrochemical studies have been conducted on derivatives of this compound to understand their redox behavior and the influence of various substituents on their electrochemical properties (Ungureanu et al., 2011).
Propriétés
IUPAC Name |
5-[(4-acetylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9(17)10-4-6-11(7-5-10)16-8-12-13(18)20-15(2,3)21-14(12)19/h4-8,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPUKZAFHBXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)



![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)



![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2368219.png)
